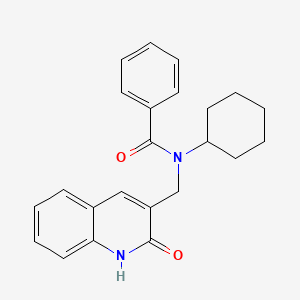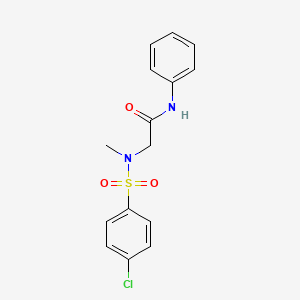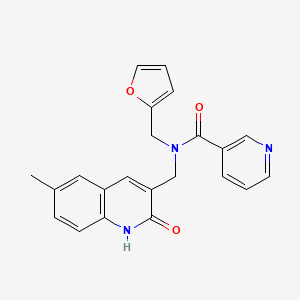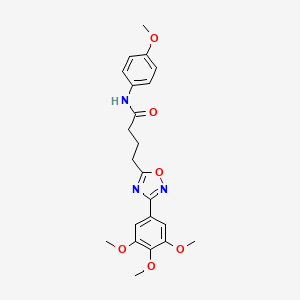
3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BAY 36-7620 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the inhibition of specific enzymes and receptors in the body that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. By inhibiting these enzymes, 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can effectively slow down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects on the body. This compound can effectively inhibit the activity of specific enzymes and receptors, which can lead to a reduction in inflammation and pain. Additionally, 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have neuroprotective effects and can effectively protect the brain against oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in laboratory experiments is its high potency and selectivity. This compound has been shown to be highly effective in inhibiting specific enzymes and receptors, which makes it an ideal candidate for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One of the most promising areas of research is the development of this compound as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to explore the potential biochemical and physiological effects of this compound and its mechanism of action in various cellular processes. Finally, the development of new synthesis methods for this compound can help to improve its efficiency and reduce its potential toxicity.
合成法
The synthesis of 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a multistep process that includes the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-chloro-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 3-aminophenylboronic acid to form the corresponding boronic acid. The final step involves the reaction of the boronic acid with 3-chlorobenzoyl chloride to form 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide.
科学的研究の応用
3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
3-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-15-20-17(23-21-15)12-6-4-8-14(10-12)19-16(22)11-5-3-7-13(18)9-11/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSORBQFPIAYGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




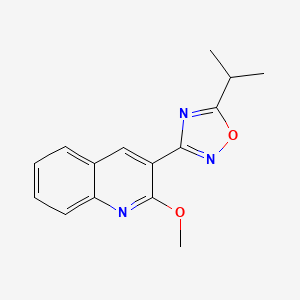
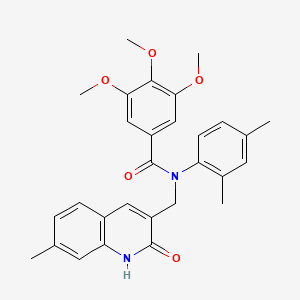

![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)

